molecular formula C21H30O3 B1454593 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione

2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione

Cat. No.: B1454593
M. Wt: 330.5 g/mol
InChI Key: WQJZGZRGXVDCJN-FOWTUZBSSA-N
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Description

This compound is a naturally occurring cyclohexadienedione derivative isolated from the aerial parts of Atractylodes macrocephala . Its structure features a 3-hydroxy-5-pentyl-substituted cyclohexadienedione core conjugated with a terpenoid side chain (2E-3,7-dimethyl-2,6-octadienyl). Research by Li et al. (2017) highlights its antitumor activity, demonstrating IC50 values of 15.2 μM in HepG2 hepatocellular carcinoma cells and 20.8 μM in SMMC-7721 cells. Mechanistic studies indicate it induces apoptosis and G2/M cell cycle arrest via the MAPK pathway .

Properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-5-6-7-11-17-14-19(22)18(21(24)20(17)23)13-12-16(4)10-8-9-15(2)3/h9,12,14,24H,5-8,10-11,13H2,1-4H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJZGZRGXVDCJN-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=O)C(=C(C1=O)O)CC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=O)C(=C(C1=O)O)C/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019274
Record name VCE-003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically synthesized through multi-step organic reactions involving:

  • Alkylation of phenolic precursors : The initial step often involves the alkylation of a suitably substituted phenolic compound with an alkyl halide bearing the terpenoid side chain (2E-3,7-dimethyl-2,6-octadien-1-yl). This step installs the terpenoid moiety onto the aromatic ring.

  • Cyclization and functional group modifications : Following alkylation, cyclization reactions form the 2,5-cyclohexadiene-1,4-dione core. Subsequent functional group transformations introduce the hydroxy and pentyl substituents at the 3- and 5-positions, respectively.

  • Optimization of reaction conditions : Reaction parameters such as temperature, solvent, catalyst choice, and reaction time are optimized to enhance yield and purity while minimizing by-products.

Industrial Production Techniques

For large-scale synthesis, continuous flow reactors are employed to maintain consistent reaction conditions, improving reproducibility and scalability. Process optimization focuses on:

  • Maximizing conversion efficiency

  • Minimizing side reactions and impurities

  • Ensuring environmental and economic sustainability

Chemical Reaction Types and Reagents Used in Preparation

Reaction Type Common Reagents Purpose/Outcome
Alkylation Alkyl halides (with terpenoid side chain), bases (e.g., K2CO3) Installation of terpenoid side chain
Oxidation Potassium permanganate (KMnO4), Chromium trioxide (CrO3) Formation of quinone intermediates or oxidation of phenolic groups
Reduction Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) Reduction of quinones to hydroquinones
Electrophilic substitution Halogens (Cl2, Br2), Nitrating agents (HNO3) Introduction of substituents on aromatic ring

These reaction types are integral to the stepwise construction and modification of the target molecule’s framework.

Analytical Techniques for Monitoring and Confirmation

To ensure the successful synthesis and structural integrity of the compound, the following analytical methods are recommended:

Research Findings on Synthetic Efficiency and Optimization

Yield and Purity

  • Multi-step synthesis typically achieves moderate to high yields depending on the efficiency of alkylation and cyclization steps.

  • Purification often involves chromatographic techniques to separate the target compound from side products.

Reaction Optimization

  • Use of continuous flow reactors in industrial settings improves reaction control, leading to higher reproducibility and scalability.

  • Careful control of reaction temperature and stoichiometry minimizes side reactions such as over-oxidation or unwanted substitutions.

Data Table: Summary of Preparation Parameters

Step Reaction Type Reagents/Conditions Outcome/Notes
1. Alkylation Nucleophilic substitution Terpenoid alkyl halide, base, solvent (e.g., DMF) Terpenoid side chain attached to phenol
2. Cyclization Intramolecular cyclization Acid or base catalysis, heat Formation of cyclohexadienedione core
3. Hydroxylation Functional group modification Oxidizing/reducing agents Introduction of hydroxy group
4. Pentyl substitution Alkylation or substitution Pentyl halide or equivalent reagent Pentyl group introduced at 5-position
5. Purification Chromatography Silica gel column, solvents Isolation of pure target compound

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione involves its interaction with various molecular targets. It can modulate enzyme activities and interact with cellular receptors, leading to changes in cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Structural Analogues from Atractylodes macrocephala

A closely related compound, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione , differs by replacing the 5-pentyl and 3-hydroxy groups with a 6-methyl substituent. Despite structural similarities, this analogue exhibits enhanced potency, with an IC50 of 10.3 μM in HepG2 cells . This suggests that steric and electronic effects of substituents critically influence bioactivity.

Cyclohexadienedione Derivatives with Varied Substituents

  • 2-Methoxy-6-propyl-2,5-cyclohexadiene-1,4-dione (15477-00-6): This synthetic derivative replaces the hydroxy and pentyl groups with methoxy and propyl substituents. It exhibits antimicrobial activity, though specific potency data are unavailable.
  • 2,3-Dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione (605-94-7): The absence of a terpenoid side chain and presence of dual methoxy groups result in distinct electronic properties, though its biological activities remain uncharacterized in the literature .

Terpenoid-Containing Analogues

Neryl formate and neryl acetate () share the 3,7-dimethyl-2,6-octadienyl terpenoid moiety but are ester derivatives used primarily in fragrances. Their cis-configuration contrasts with the target compound’s trans (2E) geometry, which may influence conformational stability and biological target interactions .

Structure-Activity Relationship (SAR) Analysis

Compound Name Key Substituents Biological Activity IC50 (μM) Source
Target Compound 3-hydroxy, 5-pentyl Antitumor (HepG2, SMMC-7721) 15.2, 20.8 Atractylodes macrocephala
2-[(2E)-3,7-Dimethyl...-6-methyl (Analogue) 6-methyl Antitumor (HepG2) 10.3 Atractylodes macrocephala
2-Methoxy-6-propyl derivative (15477-00-6) 2-methoxy, 6-propyl Antimicrobial N/A Synthetic

Key SAR Observations :

Substituent Bulk and Position : The 6-methyl analogue’s higher potency suggests that smaller alkyl groups at specific positions enhance antitumor efficacy, possibly by reducing steric hindrance during target binding.

Hydroxy vs. Methoxy : The hydroxy group in the target compound may facilitate hydrogen bonding with cellular targets (e.g., MAPK pathway proteins), while methoxy groups in other derivatives could alter electron distribution or solubility.

Terpenoid Side Chain: The 3,7-dimethyl-2,6-octadienyl chain, common in neryl derivatives, likely enhances membrane permeability due to its lipophilic nature, though its trans-configuration may optimize spatial orientation for receptor interaction .

Research Implications and Gaps

  • Potency Limitations : The target compound’s lower potency compared to its methyl-substituted analogue highlights the need for synthetic modifications to optimize substituent effects.
  • Diverse Applications : Structural variations in cyclohexadienediones yield compounds with divergent biological activities (e.g., antitumor vs. antimicrobial), underscoring the scaffold’s versatility .
  • Unanswered Questions : The role of the pentyl chain in modulating solubility and off-target effects remains unexplored. Further studies comparing in vivo pharmacokinetics across analogues are warranted.

Biological Activity

Overview

2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione is a complex organic compound belonging to the class of monoterpenoids. Its unique structure features a phenolic core with a dimethylocta-dienyl side chain, which contributes to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

This compound interacts with various enzymes and proteins, significantly influencing their activities. Notably, it has been shown to interact with glycerol dehydratase, enhancing its catalytic function. The compound's ability to modulate enzymatic activity is crucial for its biological efficacy.

Table 1: Key Biochemical Interactions

Enzyme/Protein Effect Reference
Glycerol dehydrataseEnhanced catalytic activity
Various cellular receptorsModulation of signaling pathways

Cellular Effects

The compound exhibits profound effects on different cell types and processes. It can influence cell signaling pathways and gene expression, impacting cellular metabolism and motility. For instance, it has been observed to affect the aggregation of diatoms and biofilm formation.

Key Findings on Cellular Effects

  • Cell Motility : Alters the motility of specific microorganisms.
  • Biofilm Formation : Inhibits or promotes biofilm formation depending on concentration.

Molecular Mechanism

At the molecular level, this compound exerts its biological effects through specific binding interactions with biomolecules. Its interaction with glycerol dehydratase involves binding to the enzyme's active site.

Mechanistic Pathway

  • Binding to Enzymes : Alters enzyme activity.
  • Gene Expression Modulation : Influences transcription factors leading to changes in gene expression.

Temporal Effects in Laboratory Settings

Studies indicate that the stability and degradation of this compound can vary over time, influencing its long-term effects on cellular functions. Understanding these temporal dynamics is essential for predicting its biological activity in different environments.

Dosage Effects in Animal Models

Research shows that varying dosages of the compound lead to different biological outcomes in animal models. Higher doses may result in toxic effects while lower doses can enhance therapeutic benefits.

Table 2: Dosage Response in Animal Studies

Dosage (mg/kg) Effect Observed Reference
Low (1-10)Therapeutic effects observed
High (>50)Toxicity and adverse effects

Metabolic Pathways

The compound plays a significant role in various metabolic pathways. It interacts with key enzymes and cofactors that regulate metabolic flux and influence metabolite levels.

Key Metabolic Interactions

  • Glycerol Metabolism : Involved in glycerol conversion processes.

Scientific Research Applications

The compound's unique properties make it suitable for various applications:

Chemistry : Used as a precursor for synthesizing complex organic molecules.

Biology : Investigated for potential antimicrobial and antioxidant activities.

Medicine : Explored for therapeutic effects in inflammatory diseases.

Industry : Utilized in producing fragrances and flavoring agents due to its aromatic properties.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens.
  • Fungicidal Efficacy : Research indicated that certain analogs showed high inhibition rates against fungal strains like Rhizoctonia solani at concentrations as low as 50 µg/mL .

Q & A

Q. What are the recommended methodologies for synthesizing 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione, and how can reaction conditions be optimized?

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. ¹H/¹³C NMR (600 MHz, CDCl₃) resolves stereochemistry (e.g., E/Z isomers in the terpenoid chain). IR spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups. X-ray crystallography (if crystals form) provides absolute configuration .

Q. How can researchers assess the compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) for decomposition thresholds (e.g., >200°C) and HPLC to monitor degradation products under UV light or humidity (40–80% RH). Kinetic modeling (Arrhenius equation) predicts shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in different solvent systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (AMBER force field) model solvation effects, correlating dielectric constants (ε) of solvents (e.g., water vs. hexane) with reaction pathways. Validate predictions via cyclic voltammetry to assess redox behavior .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability protocols, solvent controls). Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to confirm mechanisms. For inconsistent results, apply factorial design experiments to isolate variables (e.g., pH, temperature) and employ statistical tools (ANOVA, PCA) to identify confounding factors .

Q. How can researchers establish structure-activity relationships (SAR) for substituent variations on the cyclohexadiene-dione core?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., varying alkyl chain lengths, hydroxyl positions). Test bioactivity in a panel of assays (e.g., antimicrobial, antioxidant). Use multivariate regression analysis to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Molecular docking (AutoDock Vina) identifies binding interactions in target proteins (e.g., cytochrome P450) .

Data Analysis & Theoretical Frameworks

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

  • Methodological Answer : Re-examine DFT functional choices (e.g., B3LYP vs. M06-2X) and basis sets. Incorporate solvent effects explicitly via polarizable continuum models (PCM). Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemical validation). Publish negative results to refine theoretical models .

Q. What frameworks guide the integration of heterogeneous catalysis data for sustainable synthesis?

  • Methodological Answer : Apply the "Efficiency Pyramid" framework to balance yield, cost, and environmental impact. Use life-cycle assessment (LCA) tools to compare catalytic systems (e.g., enzymatic vs. transition metal). Link findings to renewable fuel engineering principles (CRDC RDF2050106) for scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione
Reactant of Route 2
2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione

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